3,5-Dimethylisoxazole-4-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRGFHCFXQFLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407059 | |
| Record name | 3,5-dimethylisoxazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-83-1 | |
| Record name | 3,5-Dimethylisoxazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethylisoxazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Preparation of Key Synthons: 3,5-Dimethylisoxazole-4-sulfonyl Chloride
The primary precursor to 3,5-dimethylisoxazole-4-sulfonamide is its corresponding sulfonyl chloride. The synthesis of this key synthon is predominantly achieved through direct chlorosulfonation of 3,5-dimethylisoxazole (B1293586).
The direct chlorosulfonation of 3,5-dimethylisoxazole involves its reaction with chlorosulfonic acid. google.comnih.gov The presence of two electron-donating methyl groups on the isoxazole (B147169) ring increases the electron density, thereby facilitating electrophilic substitution at the C-4 position. nih.gov
Early methods for this transformation were often plagued by low yields. google.com However, significant improvements in reaction efficiency have been achieved through careful optimization of the reaction conditions. A notable advancement involves the use of a combination of chlorosulfonic acid and thionyl chloride. google.comnih.gov In a typical optimized procedure, 3,5-dimethylisoxazole is added dropwise to a stirred mixture of chlorosulfonic acid, which can lead to an exothermic reaction, raising the temperature to around 90°C. google.com The reaction mixture is then heated to 100-110°C. google.com Subsequent dropwise addition of thionyl chloride at a controlled temperature, followed by further heating, has been shown to significantly enhance the yield of the desired 3,5-dimethylisoxazole-4-sulfonyl chloride. google.com This improved method can produce the product in yields as high as 81.7%. google.com
Another reported protocol involves the slow addition of 3,5-dimethylisoxazole to a cooled mixture of chlorosulfonic acid and thionyl chloride, followed by heating the reaction mixture to 120–130 °C for several hours. nih.gov After cooling, the mixture is carefully poured over ice to precipitate the product, which is then filtered and washed. nih.gov
Table 1: Optimized Conditions for Chlorosulfonation of 3,5-Dimethylisoxazole
| Reagents | Temperature Profile | Yield | Reference |
|---|---|---|---|
| Chlorosulfonic acid, Thionyl chloride | 90°C (initial), then 100-110°C | 81.7% | google.com |
| Chlorosulfonic acid, Thionyl chloride | Cooled, then 120-130°C | Not specified | nih.gov |
Formation of Sulfonamide Linkages: Amidation Reactions
With the 3,5-dimethylisoxazole-4-sulfonyl chloride in hand, the next crucial step is the formation of the sulfonamide linkage through amidation reactions. This is typically achieved by coupling the sulfonyl chloride with a diverse range of amine substrates.
The reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with various primary and secondary amines, as well as their derivatives, leads to the formation of the corresponding N-substituted sulfonamides. researchgate.netresearchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. nih.gov Pyridine (B92270) is a commonly used base for this purpose, and the reaction is often conducted in a suitable solvent such as dry acetonitrile. nih.gov
For instance, the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with the alkaloid cytisine (B100878) in the presence of pyridine yields 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov Similarly, it can be coupled with various other amines to generate a library of sulfonamide derivatives. researchgate.netresearchgate.net
The efficiency of the amidation reaction can be influenced by several factors, including the nature of the amine, the choice of solvent, and the base used. While the reaction is generally straightforward, strategies to enhance efficiency often focus on optimizing these parameters.
For sterically hindered or less reactive amines, stronger bases or alternative coupling agents might be employed. The use of coupling reagents, commonly utilized in peptide synthesis, can facilitate amide bond formation under mild conditions. fishersci.it Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form highly reactive O-acylisoureas, which readily react with amines. fishersci.it While these are primarily used for carboxylic acid-amine couplings, analogous principles can be applied to sulfonamide synthesis.
A one-pot synthesis of sulfonamides from unactivated acids and amines has been developed, which proceeds via a copper-catalyzed decarboxylative halosulfonylation. princeton.edu This method offers an alternative route that avoids the pre-functionalization of the starting materials. princeton.edu
Regioselectivity is a key consideration when the amine substrate contains multiple reactive sites. In such cases, protecting group strategies may be necessary to ensure that the sulfonylation occurs at the desired position.
Advanced Derivatization and Scaffold Diversification Strategies
The this compound scaffold provides a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
While the primary focus is often on the sulfonamide group, the isoxazole ring itself, particularly the C-4 position, can be a site for further functionalization. However, the existing literature primarily describes the initial sulfonation at this position.
Further derivatization often involves reactions of the sulfonamide moiety or the methyl groups. For example, a series of novel 5-substituted-3-methylisoxazole-4-sulfonamides were synthesized starting from 3,5-dimethylisoxazole. researchgate.netresearchgate.net This involved the initial generation of 3,5-dimethylisoxazole-4-sulfonamides, followed by reactions with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes. researchgate.netresearchgate.net These reactions lead to the formation of aryl/heteroaryl- and aminovinyl-substituted derivatives of the isoxazole heterocycle, demonstrating the potential for scaffold diversification. researchgate.netresearchgate.net
Synthesis of Hybrid Molecules Incorporating Distinct Pharmacophores
The strategy of creating hybrid molecules by combining the this compound core with other pharmacologically active moieties has led to the discovery of compounds with promising biological activities.
Coumarin (B35378) Hybrids
Novel hybrid compounds incorporating a coumarin moiety with the isoxazole sulfonamide have been synthesized. nih.govnih.govresearchgate.net The synthesis typically involves a multi-step process starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole. nih.govnih.gov A key step is the chlorosulfonation of the intermediate amide followed by reaction with various aromatic and aliphatic amines to yield a library of coumarin-isoxazole sulfonamide hybrids. nih.gov These synthetic routes are often designed to be efficient and adhere to the principles of green chemistry, for instance, by using sodium hydrogen carbonate as a base in solvent-free conditions at room temperature. nih.govresearchgate.net
Cytisine Hybrids
A new derivative has been synthesized by linking this compound with the natural alkaloid cytisine. nih.gov The synthesis is a single-stage method that proceeds under mild conditions. nih.gov It involves the reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with cytisine in the presence of pyridine as a base in dry acetonitrile. nih.gov The resulting compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, has been characterized using various spectroscopic techniques, including 1H and 13C NMR, as well as X-ray diffraction analysis to determine its spatial structure. nih.gov
Pyrimidine (B1678525) Hybrids
The synthesis of hybrid molecules combining this compound with a pyrimidine ring has been explored. nih.govresearchgate.netbu.edu.eg These syntheses often involve the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine (B92328) derivative to construct the pyrimidine ring. bu.edu.eg The sulfonamide linkage is typically formed by reacting a sulfonyl chloride with an appropriate amine. The resulting pyrimidine-sulfonamide hybrids have shown potential as anticancer agents. nih.govresearchgate.net For example, new imidazolone-sulphonamide-pyrimidine hybrids have been synthesized and evaluated for their cytotoxic activities. nih.gov
Piperazine (B1678402) Hybrids
Piperazine, a common nitrogen-containing heterocycle in drug discovery, has been used to synthesize 3,4-disubstituted isoxazol-5(4H)-one derivatives in a one-pot, three-component reaction. clockss.org While not directly forming a hybrid with this compound, this methodology highlights the utility of piperazine in the synthesis of related isoxazole structures under green conditions, using water as a solvent. clockss.org In other work, benzene (B151609) sulfonamide-piperazine hybrids have been synthesized and shown to possess antioxidant and enzyme inhibitory activities. nih.gov
Pyrazole (B372694) Hybrids
New series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been designed and synthesized. nih.gov The synthesis involves the initial preparation of 3,5-dimethyl-1H-pyrazole by coupling pentane-2,4-dione with hydrazine (B178648) hydrate. nih.gov This is followed by chlorosulfonation and subsequent reaction with various 2-phenylethylamine derivatives to yield the target pyrazole-4-sulfonamide derivatives. nih.gov The reaction conditions for the final step were optimized, with potassium tert-butoxide in THF providing good yields. nih.gov These compounds have been evaluated for their in vitro antiproliferative activity. nih.gov
Stereoselective Synthesis Approaches for Chiral Derivatives
The development of stereoselective synthetic methods is crucial for accessing chiral molecules, which often exhibit distinct biological activities compared to their racemic or achiral counterparts.
Recent advancements have focused on the asymmetric synthesis of chiral sulfonamides. One notable approach involves the use of P-chiral, N-phosphoryl sulfonamide Brønsted acids as organocatalysts. mcgill.ca These catalysts have been evaluated in biomimetic transfer hydrogenation reactions to produce enantioenriched products. mcgill.ca
Another significant strategy is the asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst to produce enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into a variety of chiral sulfur-containing pharmacophores, including sulfonamides. nih.gov This method has been successfully applied to a wide range of sulfinates and bioactive alcohols, demonstrating its potential for the late-stage diversification of existing drugs. nih.gov
For instance, the synthesis of chiral diarylmethylamides has been achieved through a catalytic asymmetric aza-Michael addition of amides to ortho-quinomethanes, catalyzed by a chiral phosphoric acid. researchgate.net While not directly involving this compound, this methodology showcases a powerful strategy for the enantioselective formation of C-N bonds, a key step in the synthesis of many chiral sulfonamide derivatives. Furthermore, the synthesis of steviol-based chiral aminodiols highlights the preparation of complex chiral structures that could potentially be integrated with the this compound core. u-szeged.hu
Elucidation of Biological Activities and Molecular Mechanisms
Investigations into Antimicrobial Efficacy
The structural features of 3,5-Dimethylisoxazole-4-sulfonamide suggest its potential as an antimicrobial agent, a hypothesis supported by the well-documented activities of the broader sulfonamide class of drugs.
Antibacterial Action: Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) and Folic Acid Pathway Interference
The primary mechanism of antibacterial action for sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. researchgate.netwikipedia.org This pathway is critical for the production of nucleotides, which are the building blocks of DNA and RNA. By interfering with this process, sulfonamides effectively halt bacterial growth and replication, exerting a bacteriostatic effect. wikipedia.org
Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. In contrast, mammals obtain folate through their diet, making the bacterial DHPS enzyme an attractive target for selective toxicity. wikipedia.org The compound this compound is structurally similar to para-aminobenzoic acid (pABA), the natural substrate for DHPS. This similarity allows it to bind to the active site of the enzyme, preventing pABA from binding and thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.
Table 1: Examples of DHPS Inhibition by Sulfonamide Compounds
| Compound | Organism | Inhibition Constant (Kᵢ) | Reference |
| Sulfadiazine (B1682646) | Escherichia coli | 2.5 x 10⁻⁶ M | nih.gov |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 5.9 x 10⁻⁶ M | nih.gov |
Note: This table provides data for related sulfonamide compounds to illustrate the mechanism of action, as specific data for this compound was not available in the reviewed literature.
Antifungal Properties
The potential antifungal properties of this compound are also an area of investigation. Some sulfonamide derivatives have demonstrated activity against certain fungi. nih.govnih.gov For example, sulfamethoxazole, a related sulfonamide, has been investigated for its antifungal effects. The mechanism of action in fungi is also believed to involve the inhibition of the folic acid synthesis pathway, similar to its antibacterial action. nih.gov
Research on isoxazole (B147169) derivatives has also indicated potential for antifungal activity. researchgate.net However, specific studies detailing the antifungal spectrum or minimum inhibitory concentrations (MIC) for this compound against pathogenic fungi are not extensively documented in the available scientific literature. One study on thienopyrimidine-sulfonamide hybrids did show some antifungal activity against Candida species, with MIC values in the range of 31.25 to 125 µg/mL for some of the tested compounds. mdpi.com
Antiviral Properties: Focus on Herpes Simplex Virus Type-1 (HSV-1) and Human Immunodeficiency Virus (HIV)
The exploration of this compound's antiviral capabilities, particularly against Herpes Simplex Virus Type-1 (HSV-1) and Human Immunodeficiency Virus (HIV), is an emerging area of interest. While direct preclinical data for this specific compound is scarce, studies on related isoxazole sulfonamides have shown promise.
A study investigating a library of isoxazole sulfonamides found four compounds that could inhibit HIV-1 infection in human CD4+ T cells. nih.govresearchgate.netscispace.comresearchgate.net The mechanism of these compounds did not involve the typical targets of reverse transcriptase or integrase but rather a step necessary for the activation of viral gene expression, suggesting a host-factor-targeting mechanism. nih.govscispace.com This finding is significant as targeting host factors may reduce the likelihood of viral resistance. nih.govscispace.com
Regarding HSV-1, research into sulfonamide derivatives has shown some antiviral potential. mdpi.com However, specific preclinical assessments of this compound against HSV-1, including IC₅₀ values for viral replication, are not yet available in the public domain.
Modulatory Effects on Inflammatory Pathways
The sulfonamide moiety is present in several drugs with anti-inflammatory properties, suggesting that this compound may also exert modulatory effects on inflammatory pathways.
Pre-clinical Assessments of Anti-inflammatory Potential
Preclinical studies on various isoxazole and sulfonamide derivatives have indicated anti-inflammatory potential. nih.gov The mechanisms underlying these effects can be diverse, including the inhibition of enzymes involved in the inflammatory cascade. For instance, some sulfonamides are known to inhibit carbonic anhydrases, which can play a role in inflammation.
While specific preclinical data on the anti-inflammatory effects of this compound, such as IC₅₀ values from in vitro anti-inflammatory assays, are not extensively reported, the broader class of isoxazole-containing compounds has been investigated. One study on organyltellurium(IV) complexes with furan-based ligands showed anti-inflammatory efficacy with IC₅₀ values that could be compared to standard drugs like diclofenac (B195802) sodium. researchgate.net Another study on imidazole (B134444) derivatives reported IC₅₀ values for p38 MAP kinase inhibition, a key target in inflammatory responses. nih.gov These studies on related structural motifs suggest that this compound warrants further investigation for its anti-inflammatory potential.
Pre-clinical Evaluation of Anticancer Potential
The anticancer potential of sulfonamide derivatives is an active area of research, with several mechanisms of action being explored. mdpi.comnih.govnih.gov These include the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, and the targeting of other proteins involved in cancer cell proliferation and survival.
Derivatives of 3,5-dimethylisoxazole (B1293586) have been identified as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4. nih.govacs.org BET proteins are epigenetic readers that play a crucial role in the regulation of key oncogenes. Inhibition of these proteins can lead to cell cycle arrest and apoptosis in cancer cells. For example, a derivative of 3,5-dimethylisoxazole, compound 39, was found to inhibit BRD4(BD1) with an IC₅₀ of 0.003 µM and showed antiproliferative activity against U266 cancer cells with an IC₅₀ of 2.1 µM. nih.gov
While direct preclinical data for this compound is limited, studies on other sulfonamide derivatives have shown significant cytotoxic activity against various cancer cell lines.
Table 2: Cytotoxic Activity of Selected Sulfonamide Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | mdpi.comnih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 | mdpi.comnih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | mdpi.comnih.gov |
| Benzenesulfonamide-bearing imidazole derivative (Cmpd 23) | IGR39 | 27.8 ± 2.8 | mdpi.com |
| Benzenesulfonamide-bearing imidazole derivative (Cmpd 23) | MDA-MB-231 | 20.5 ± 3.6 | mdpi.com |
Note: This table presents data for other sulfonamide derivatives to highlight the anticancer potential of this class of compounds, as comprehensive data for this compound was not available in the reviewed literature.
Enzyme Inhibition Profiles
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov These enzymes play a crucial role in pH regulation and are implicated in various diseases, including cancer. nih.govnih.gov Derivatives of this compound have been investigated for their inhibitory activity against different human carbonic anhydrase (hCA) isoforms.
Studies have shown that benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties can be isoform-selective inhibitors of hCA I, II, IX, and XII. nih.gov The inhibition profile is highly dependent on the specific substitutions on the aromatic and heterocyclic rings. For example, the presence of a 2-hydroxyphenyl substituent on the pyrazole ring was found to be important for hCA I inhibitory activity. nih.gov
The inhibitory constants (Ki) for a range of sulfonamides against different hCA isoforms have been determined. For instance, acetazolamide, a clinically used CA inhibitor, shows Ki values of 250 nM, 12 nM, 25 nM, and 5.7 nM against hCA I, II, IX, and XII, respectively. Novel sulfonamide derivatives have been synthesized with the aim of achieving isoform selectivity, which is crucial for minimizing side effects.
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Bromodomains are epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues and are attractive targets for therapeutic intervention, particularly in cancer. nih.govresearchgate.net The 3,5-dimethylisoxazole moiety is a recognized acetyl-lysine mimetic and serves as a key structural feature in many bromodomain inhibitors. nih.govedpsciences.org
Derivatives of 3,5-dimethylisoxazole have shown inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, especially BRD2 and BRD4. Inhibition of these proteins can modulate gene expression related to cancer cell proliferation and survival.
Furthermore, there is a growing interest in targeting non-BET bromodomains, such as those of the coactivators CREB-binding protein (CBP) and p300. nih.govedpsciences.org The 3,5-dimethylisoxazole scaffold has been instrumental in developing potent and selective inhibitors of CBP/p300. nih.govresearchgate.net For example, a compound with a dimethylisoxazole-attached imidazo[1,2-a]pyridine (B132010) scaffold, UMB298, was identified as a potent and selective CBP/p300 bromodomain inhibitor. nih.gov
The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50). For instance, one dimethylisoxazole derivative exhibited an IC50 of 1.17 µM against CBP and 2.96 µM against BRD4. nih.gov Through structural modifications, researchers have been able to significantly improve both potency and selectivity. For example, compound 16, with a cyclohexyl group, showed a CBP IC50 of 0.159 µM and a BRD4 IC50 of 6.59 µM, demonstrating selectivity for CBP. nih.gov The chemical probe SGC-CBP30, which also incorporates a 3,5-dimethylisoxazole moiety, is another well-characterized CBP/p300 inhibitor. edpsciences.org
| Compound | CBP | BRD4 | Reference |
|---|---|---|---|
| Compound 4 | 1.17 | 2.96 | nih.gov |
| Compound 16 | 0.159 | 6.59 | nih.gov |
| UMB298 (Compound 23) | 0.072 | 5.193 | nih.gov |
| Compound 12 | 32.2 | >50 | researchgate.net |
Bromodomain Inhibition: Focus on BET Family Proteins (BRD2, BRD4) and CBP/p300
The 3,5-Dimethylisoxazole Moiety as an Acetyl-lysine Bioisostere
The 3,5-dimethylisoxazole core is a recognized bioisostere of acetyl-lysine, enabling it to mimic the natural ligand and interact with bromodomains. nih.govnih.govacs.org Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. nih.govnih.govacs.orgresearchgate.net By mimicking acetyl-lysine, 3,5-dimethylisoxazole-containing compounds can act as competitive inhibitors, displacing acetylated histone-mimicking peptides from bromodomains. nih.govnih.govacs.org This inhibitory action disrupts the "reading" of the histone acetylation code, which has been linked to antiproliferative and anti-inflammatory effects. nih.govnih.gov
The effectiveness of the 3,5-dimethylisoxazole moiety as an acetyl-lysine mimic has been demonstrated in its ability to target the bromodomain and extra C-terminal domain (BET) family of proteins, as well as the CREB-binding protein (CREBBP) bromodomain. nih.govnih.gov This has led to the development of a distinct class of bromodomain ligands. acs.org The structural and chemical properties of the 3,5-dimethylisoxazole group allow it to fit into the lysine-binding pocket of bromodomains, making it a valuable scaffold for the design of potent and selective bromodomain inhibitors. nih.govnih.govmdpi.comnih.gov
Structural Basis of Ligand-Bromodomain Interactions via X-ray Crystallography
X-ray crystallography studies have provided detailed insights into the molecular interactions between 3,5-dimethylisoxazole derivatives and bromodomains. nih.govnih.govacs.org These studies have been instrumental in understanding the activity and selectivity of these compounds. For instance, the crystal structure of a complex between a 3,5-dimethylisoxazole derivative and the first bromodomain of human BRD4 [BRD4(1)] revealed that the 3,5-dimethylisoxazole moiety indeed functions as an acetyl-lysine bioisostere. acs.org It accepts a hydrogen bond from a conserved asparagine residue (N140 in BRD4(1)) within the binding pocket, mimicking the key interaction made by the carbonyl oxygen of acetyl-lysine. acs.org
Further structural analyses have guided the optimization of these inhibitors. acs.orgnih.gov For example, the X-ray crystal structure of a lead compound bound to BRD4(1) showed that a methyl group binds in a shallow hydrophobic groove known as the WPF shelf. acs.org An ethoxy substituent was directed towards a channel termed the ZA channel. acs.org This structural information has enabled a structure-based design approach to develop derivatives with improved affinity and selectivity for specific bromodomains, such as those in the BET family and CREBBP. nih.govacs.org The co-crystal structures confirm that the 3,5-dimethylisoxazole moiety effectively acts as an acetyl-lysine mimic in different classes of bromodomains, corroborating binding data and inhibitory concentrations. nih.govacs.org
| Compound | Target Bromodomain | IC50 (μM) | PDB ID |
| Compound 4d | BRD2(1), BRD4(1) | <5 | Not specified |
| Compound 3 | BRD4(1) | 4.8 | 3SVG |
| Compound 1 | BRD4(1) | Not specified | 3MXF |
| (S)-8 | BRD4(1) | Not specified | 4J0S |
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the breakdown of the endogenous lipid N-palmitoylethanolamide (PEA). nih.gov PEA is known to have anti-inflammatory, analgesic, and neuroprotective properties. nih.govresearchgate.net Inhibition of NAAA leads to an increase in the levels of endogenous PEA, which can then activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of inflammatory processes. nih.govresearchgate.net
While direct evidence for this compound as a NAAA inhibitor is not explicitly detailed in the provided context, the broader class of isoxazole derivatives has been investigated for this activity. The development of potent and selective NAAA inhibitors is an active area of research for the treatment of inflammatory conditions. nih.gov For example, the NAAA inhibitor AM11095 has an IC50 value of 18 nM for NAAA. nih.gov Another compound, F96, is a selective and potent NAAA inhibitor with an IC50 of 270 nM. rsc.org The exploration of isoxazole-based compounds as NAAA inhibitors could offer a therapeutic strategy for inflammatory diseases by modulating the NAAA-PEA signaling pathway. nih.gov
Exploration of Other Bioactivities (e.g., Anticonvulsant, Immunosuppressive)
Derivatives of 3,5-dimethylisoxazole have been investigated for a range of other biological activities, including anticonvulsant and immunosuppressive effects.
Anticonvulsant Activity: Several studies have explored the anticonvulsant potential of isoxazole and related heterocyclic derivatives. bau.edu.trnih.govnih.govmdpi.com For instance, a series of 3,5-dimethylpyrazole (B48361) derivatives, which are structurally related to isoxazoles, were synthesized and evaluated for their anticonvulsant activity in animal models. bau.edu.trresearchgate.net While the direct anticonvulsant activity of this compound is not specified, the general class of sulfonamides has been documented to possess anticonvulsant properties. scispace.com The mechanism of action for some anticonvulsant derivatives involves the modulation of ion channels, such as sodium and calcium channels, or interaction with GABAA receptors. nih.govnih.gov
Immunosuppressive Activity: The isoxazole moiety is a key feature in compounds exhibiting immunosuppressive properties. mdpi.comproquest.comnih.gov Various N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have demonstrated the ability to inhibit the proliferation of peripheral blood mononuclear cells. mdpi.comproquest.comresearchgate.net One particular derivative, MM3, was found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and induce apoptosis in Jurkat cells, suggesting a proapoptotic mechanism for its immunosuppressive action. mdpi.comresearchgate.net These findings indicate that the isoxazole scaffold holds promise for the development of new immunosuppressive agents. nih.gov
| Compound/Derivative Class | Biological Activity | Key Findings |
| N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Immunosuppressive | Inhibited proliferation of peripheral blood mononuclear cells. mdpi.comproquest.comresearchgate.net |
| MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) | Immunosuppressive | Inhibited TNF-α production and induced apoptosis. mdpi.comresearchgate.net |
| 3,5-dimethylpyrazole derivatives | Anticonvulsant | Showed activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests. bau.edu.trresearchgate.net |
| Sulfonamide derivatives | Anticonvulsant | Documented to possess anticonvulsant activity. scispace.com |
Structure Activity Relationship Sar Investigations
Systemic Analysis of Substituent Effects on Biological Efficacy
The potency and selectivity of these compounds can be finely tuned by strategic modifications at three key positions: the isoxazole (B147169) ring, the sulfonamide nitrogen, and the linking moieties in more complex hybrid structures.
The 3,5-dimethylisoxazole (B1293586) core is a cornerstone of the pharmacophore, widely recognized as an effective mimic of acetyl-lysine (KAc), a key residue recognized by bromodomains. nih.govresearchgate.net This mimicry allows it to occupy the KAc-binding pocket of target proteins. researchgate.netacs.orgsemanticscholar.org The two methyl groups on the isoxazole ring are not merely passive components; they actively increase the electron density on the ring. nih.gov This electronic feature, in turn, enhances the acidity of the attached sulfonamide group, which can lead to stronger hydrogen-bonding interactions with the biological target.
While the 3,5-dimethyl arrangement is common, the potential for this motif to undergo metabolic bioactivation has been investigated. nih.gov Studies suggest that while there is a possibility of forming reactive metabolites, the risk is lower compared to isoxazoles featuring a 4-amino group. nih.gov The isoxazole's oxygen atom is crucial, often forming a hydrogen bond with the amine group of a key asparagine residue within the binding pocket (N140 in the BRD4 protein), while the nitrogen atom interacts with a tyrosine residue (Y97 in BRD4) through a conserved water molecule. nih.govresearchgate.net
In the development of inhibitors for other targets, such as HIV, the introduction of terminal sulfonamide groups was found to be a successful strategy for significantly reducing cytotoxicity. nih.gov The polar nature of the sulfonamide moiety can also be leveraged to adjust the acidity of the molecule, increase its solubility, and potentially improve its oral bioavailability. nih.gov
| N-Substituent Type | Observed Impact | Reference |
|---|---|---|
| Small Alkyl Chains | Improves aqueous solubility | |
| Aromatic Groups | Enhances membrane permeability | |
| Piperidine Groups | Modulates steric bulk, affecting binding pocket fit | |
| Terminal Sulfonamides (in hybrid molecules) | Significantly reduces cytotoxicity | nih.gov |
In more complex derivatives, a linker or bridging group often connects the core 3,5-dimethylisoxazole-4-sulfonamide scaffold to other chemical moieties. The composition and flexibility of this linker are critical. For BET inhibitors, it was found that a tetrahedral carbon atom linking the isoxazole-containing part to a second aryl ring was favored for high-affinity binding. semanticscholar.org The length and flexibility of the linker are also key; studies on other inhibitors have shown that flexible alkyl diamine chains of varying lengths (C2 to C5) allow the molecule to better adapt to the topology of the binding site. nih.gov
The terminal groups at the other end of the linker play a pivotal role in anchoring the molecule and forming additional interactions. In the context of BRD4 inhibitors, it was hypothesized that replacing a small methyl group with larger aromatic rings would allow for more effective occupation of a hydrophobic region known as the "WPF shelf," thereby increasing binding affinity. acs.org Subsequent research explored various substituted phenyl rings, noting that the electron-withdrawing properties of halogen substituents could influence the compound's affinity for the target. acs.org
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional arrangement of atoms (conformation) in a molecule is directly linked to its biological function. X-ray crystallography has been an invaluable tool for understanding these relationships. For example, analysis of a derivative, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, confirmed that the isoxazole ring is planar, with the methyl groups lying in the same plane. nih.gov
Identification of Key Pharmacophoric Features for Target-Specific Interactions
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the 3,5-dimethylisoxazole class of BET bromodomain inhibitors, a clear pharmacophore model has emerged from extensive research.
The essential features include:
An Acetyl-Lysine Mimic : The 3,5-dimethylisoxazole moiety serves this role, fitting into the conserved KAc-binding pocket. nih.govresearchgate.net
Key Hydrogen Bonds : The isoxazole oxygen forms a critical hydrogen bond with a conserved asparagine residue (N140 in BRD4), while the isoxazole nitrogen interacts indirectly with a tyrosine (Y97 in BRD4) via a structured water molecule. nih.govresearchgate.net
WPF Shelf Occupancy : A substituent, typically an aromatic ring, that can sit in a shallow hydrophobic groove on the protein surface, often referred to as the WPF shelf. acs.orgsemanticscholar.org
ZA Channel Interaction : A vector pointing towards a solvent-exposed channel (the ZA channel), where the introduction of diverse chemical groups can be used to fine-tune potency and selectivity. nih.govsemanticscholar.org
| Pharmacophoric Feature | Description | Target Interaction Site (BRD4 Example) | Reference |
|---|---|---|---|
| KAc Mimic | The 3,5-dimethylisoxazole ring | KAc-binding pocket | nih.govresearchgate.net |
| H-Bond Donor/Acceptor | Isoxazole oxygen and nitrogen atoms | N140 and water-mediated to Y97 | nih.govresearchgate.net |
| Hydrophobic Moiety | Aromatic ring or other lipophilic group | WPF shelf | acs.orgsemanticscholar.org |
| Vector for Substitution | Substituent directed towards solvent | ZA channel | nih.govsemanticscholar.org |
Stereochemical Determinants of Potency and Selectivity
Stereochemistry, the specific 3D arrangement of atoms at a chiral center, can be a critical determinant of a drug's potency and selectivity. However, in the case of certain diarylmethanol derivatives based on the 3,5-dimethylisoxazole scaffold, the specific configuration (R or S) at the chiral carbon linking the two aryl rings did not have a major impact on binding affinity to BRD4(1). acs.orgsemanticscholar.org Crystallographic analysis revealed that the hydroxyl group at this stereocenter is exposed to the solvent and does not make critical contacts that would differentiate between the two stereoisomers. acs.org
Advanced Computational Chemistry and Cheminformatics Approaches
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 3,5-dimethylisoxazole-4-sulfonamide, docking studies have been instrumental in identifying and rationalizing their interactions with various biological targets.
Researchers have successfully used docking to understand how these compounds inhibit specific enzymes. For instance, derivatives of sulfisoxazole, which contains the 3,5-dimethylisoxazole (B1293586) moiety, have been docked into the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. tandfonline.com These studies help to explain the structural basis of their antibacterial activity. Similarly, docking has been employed to investigate the binding of isoxazole (B147169) derivatives to other targets, including protein kinases, which are crucial in cancer therapy, and inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation. mdpi.comeu-jr.eu
In a notable study, the 3,5-dimethylisoxazole moiety was identified as an effective mimic of acetylated lysine (B10760008) (KAc), enabling it to bind to bromodomains like BRD4(1). Docking simulations indicated that the isoxazole ring occupies the KAc-binding pocket, while other parts of the molecule can form interactions with key residues such as W81 on the WPF shelf, providing a rationale for the observed binding affinity. acs.org Other studies have explored these sulfonamides as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. nih.govnih.gov
| Target Protein/Enzyme | Derivative Type | Key Interactions/Findings |
| Dihydropteroate Synthase (DHPS) | Sulfisoxazole derivatives | Inhibition of the enzyme by mimicking the binding of p-amino benzoic acid (PABA). tandfonline.com |
| Bromodomain BRD4(1) | Diaryl-methanol derivatives | 3,5-dimethylisoxazole ring occupies the KAc-binding pocket; other substituents interact with the WPF shelf. acs.org |
| Carbonic Anhydrase (CA) | Benzenesulfonamide derivatives | The sulfonamide group interacts with the zinc ion in the active site. nih.govnih.gov |
| Protein Kinases | Indazole-sulfonamides | Strong binding affinities predicted for kinases involved in cancer pathways. mdpi.com |
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (DFT, FMO, MEP, NBO)
Quantum chemical calculations provide profound insights into the electronic properties of molecules, which govern their reactivity and interactions. Density Functional Theory (DFT) is a widely used method for this purpose.
Density Functional Theory (DFT): DFT calculations, often using the B3LYP functional with basis sets like 6-311G+(d,p), are employed to optimize the molecular geometry of 3,5-dimethylisoxazole derivatives and to simulate their spectroscopic properties (e.g., FT-IR, NMR). nih.gov These theoretical calculations allow for a detailed comparison with experimental data, confirming the molecular structure. nih.govresearchgate.net
Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, facilitating intramolecular charge transfer. For sulfonamide-Schiff base derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transition properties (π-π* and n-π*). nih.gov
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govindexcopernicus.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), which helps in understanding how the molecule will interact with biological receptors. nih.gov
Natural Bond Orbital (NBO): NBO analysis investigates charge transfer and hyperconjugative interactions within a molecule. indexcopernicus.com It provides information on the stabilization energy associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, which is crucial for understanding the molecule's stability and bonding characteristics.
| Quantum Chemical Descriptor | Application/Insight |
| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability; a smaller gap indicates higher reactivity. nih.gov |
| Chemical Potential (μ) | Measures the escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | Measures resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Development and Validation of 3D-QSAR Models
Three-dimensional QSAR (3D-QSAR) models are particularly powerful as they consider the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR techniques.
Studies on isoxazole derivatives as farnesoid X receptor (FXR) agonists have successfully utilized CoMFA and CoMSIA to elucidate key structural requirements for activity. mdpi.com These models are built by aligning a set of molecules (a training set) and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The models are then validated for their predictive power using statistical metrics. mdpi.com
A robust 3D-QSAR model is characterized by a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²). For the FXR agonist models, strong predictive ability was demonstrated with values of q² = 0.664 and r² = 0.960 for CoMFA, and q² = 0.706 and r² = 0.969 for CoMSIA. mdpi.com The contour maps generated from these models provide a visual guide for drug design, indicating where bulky, electron-withdrawing, or hydrophobic groups might enhance or diminish biological activity. mdpi.com
| 3D-QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | r²pred (External validation) |
| CoMFA (FXR Agonists) | 0.664 | 0.960 | 0.872 |
| CoMSIA (FXR Agonists) | 0.706 | 0.969 | 0.866 |
Data from a study on isoxazole derivatives as FXR agonists. mdpi.com
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. nih.gov
MD simulations are frequently performed on complexes predicted by docking to validate their stability. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the pattern of hydrogen bonds throughout the simulation. nih.gov
A stable complex is typically indicated by a low and converging RMSD value for the protein and ligand over the simulation period (e.g., 100 ns). nih.gov For example, simulations of sulfonamide derivatives bound to carbonic anhydrase IX have shown average RMSD values of around 1.5 Å, indicating a stable binding conformation. nih.gov RMSF analysis helps identify flexible regions of the protein, while hydrogen bond analysis confirms the persistence of key interactions predicted by docking. mdpi.comnih.gov Furthermore, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity. mdpi.com
| Simulation Parameter | Purpose | Typical Finding for Stable Complex |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time, indicating overall stability. nih.gov | Low, stable value (e.g., < 3 Å) after an initial equilibration period. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues, identifying flexible or rigid parts of the protein. mdpi.com | Low fluctuations in the binding site residues, indicating stable interaction. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. mdpi.com | High occupancy of key hydrogen bonds identified in docking. |
| MM-PBSA/GBSA | Calculates the binding free energy of the complex from the MD trajectory. mdpi.com | A negative and favorable binding free energy (e.g., -49.83 kcal/mol for cilofexor (B606690) with FXR). mdpi.com |
Virtual Screening and De Novo Design Strategies for Novel Ligands
The this compound scaffold serves as a valuable starting point for the discovery of novel ligands through virtual screening and de novo design.
Virtual Screening (VS): VS is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net The sulfonamide functional group is a common feature in many drug libraries. Reaction-based virtual libraries, containing billions of synthetically accessible compounds, can be generated and screened against a target of interest. nih.govyoutube.com For example, a virtual library of 140 million sulfonamide-functionalized isoxazoles and triazoles was screened to discover ligands for the cannabinoid type II receptor (CB2). nih.gov This approach significantly expands the chemical space that can be explored compared to traditional high-throughput screening. nih.govnih.gov
De Novo Design: De novo design strategies aim to construct novel molecules from scratch or by modifying existing fragments. The sulfonamide moiety can be used as a core fragment, with computational tools suggesting new R-groups or linkers to optimize binding to a target's active site. This approach, often combined with insights from QSAR and docking, allows for the rational design of new chemical entities with improved potency and selectivity. acs.org
Emerging Trends and Future Research Directions
Development of Next-Generation Isoxazole-Sulfonamide Therapeutics
The 3,5-dimethylisoxazole (B1293586) moiety is recognized as an effective mimic for acetyl-lysine, a key component in epigenetic regulation. acs.org This has driven the development of potent inhibitors of bromodomain and extra-terminal (BET) family proteins, such as BRD4, which are considered promising targets for various cancers. acs.orgnih.govnih.gov Researchers have synthesized series of 3,5-dimethylisoxazole derivatives, demonstrating significant antiproliferative effects in cancer cell lines like MV4;11 acute myeloid leukemia and multiple myeloma. nih.gov
A key strategy involves modifying the core structure to enhance biological activity and selectivity. nih.gov For instance, the addition of diarylmethanol groups to the 3,5-dimethylisoxazole-4-sulfonamide core has led to compounds with significantly improved affinity for BRD4. acs.org Another approach combines the isoxazole-sulfonamide motif with other heterocyclic systems, such as triazolopyridazine, resulting in highly potent BRD4 inhibitors. nih.gov These next-generation compounds not only show high efficacy in inhibiting their target proteins but also induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov
Beyond cancer, isoxazole-sulfonamides are being developed as potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma. nih.govresearchgate.net The structural versatility of the isoxazole (B147169) ring allows for modifications that can lead to a diverse range of pharmacological properties, extending to potential antibacterial and anti-inflammatory agents. researchgate.netnih.govijrrjournal.combioorganica.com.ua
Discovery of Novel Biological Targets and Therapeutic Applications
Initially recognized for their antibacterial properties as sulfa drugs, the therapeutic applications of isoxazole-sulfonamides have expanded considerably. researchgate.netajchem-b.com A primary focus of recent research has been the targeting of bromodomain-containing proteins, particularly BRD4, a key regulator of gene transcription involved in cancer development. nih.gov The 3,5-dimethylisoxazole core has proven to be a crucial element for interacting with the acetyl-lysine binding pocket of these proteins. acs.org
Research has successfully identified derivatives of 3,5-dimethylisoxazole as potent inhibitors of BRD4, leading to the downregulation of oncogenes like c-Myc and demonstrating efficacy in leukemia and multiple myeloma models. nih.govnih.gov This has established the BET family of proteins as a significant therapeutic target for this class of compounds. nih.gov
Furthermore, isoxazole-sulfonamides have been investigated as inhibitors of other enzyme families. For example, they show potent inhibitory activity against various isoforms of carbonic anhydrase, which is involved in numerous physiological and pathological processes. nih.govresearchgate.net Some derivatives have also been explored as inhibitors of matrix metalloproteinases (MMPs) and as antagonists for the GPIIb/IIIa receptor, suggesting potential applications in treating inflammatory diseases and thrombosis, respectively. researchgate.netresearchgate.net The broad range of biological activities highlights the potential to discover further novel targets and therapeutic uses for this versatile chemical scaffold. researchgate.netnih.govresearchgate.net
Mechanistic Insights through Advanced Biophysical Techniques
A deeper understanding of how isoxazole-sulfonamide derivatives interact with their biological targets is being achieved through the application of advanced biophysical techniques. X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors. For instance, co-crystal structures of 3,5-dimethylisoxazole derivatives with the BRD4 bromodomain have provided detailed information on the key binding interactions. acs.org These studies have revealed how the 3,5-dimethylisoxazole moiety occupies the acetyl-lysine binding pocket and how additional substituents can form crucial interactions with surrounding residues, such as the WPF shelf, to enhance binding affinity. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and two-dimensional techniques, has been employed to confirm the structure of newly synthesized derivatives, such as those combining the isoxazole-sulfonamide scaffold with natural alkaloids like cytisine (B100878). nih.gov In addition to structural confirmation, various spectroscopic techniques are used to study the interactions between these compounds and biomacromolecules like human serum albumin (HSA), which is crucial for understanding a drug's pharmacokinetic profile. nih.govnih.gov Techniques like amplified luminescent proximity homogeneous assays (ALPHA) are used to quantify the binding affinity of these compounds to their protein targets, enabling precise structure-activity relationship (SAR) analysis. acs.org
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design of new isoxazole-sulfonamide therapeutics. nih.govfrontiersin.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict drug-target interactions, and optimize molecular properties. researchgate.netresearchgate.net
In the context of sulfonamides, ML models like Support Vector Machines (SVM) and Random Forest have been used to predict biological activities and classify compounds based on their properties. nih.gov For instance, by training models on large databases of known antibacterial compounds, researchers can virtually screen new isoxazole-sulfonamide derivatives to predict their efficacy. frontiersin.org This significantly accelerates the initial stages of drug discovery by prioritizing which compounds to synthesize and test in the lab. nih.gov
Translation of Pre-clinical Findings towards Novel Chemical Probes
The potent and selective nature of certain this compound derivatives makes them ideal candidates for development as chemical probes. These probes are invaluable tools for basic research, allowing scientists to selectively inhibit a specific protein in cells or animal models to study its biological function. The compound's role as a precursor or intermediate is crucial in synthesizing more complex molecules for this purpose. researchgate.net
Derivatives that act as potent BRD4 inhibitors, for example, can be used to investigate the downstream effects of BET protein inhibition on gene expression and cellular pathways. acs.orgnih.gov By observing the biological consequences of using such a probe, researchers can validate new drug targets and gain a deeper understanding of disease mechanisms. The development of isoxazolylsulfonamide DMP 802, a highly selective GPIIb/IIIa antagonist, exemplifies the translation of a compound into a probe with high affinity for its target, which can be used to study platelet aggregation. researchgate.netresearchgate.net
The synthesis of diverse libraries of isoxazole-sulfonamides, often starting from the 3,5-dimethylisoxazole core, provides a rich source of potential chemical probes for a wide range of biological targets. researchgate.netresearchgate.net These preclinical findings not only pave the way for new therapeutics but also equip the scientific community with sophisticated tools to explore complex biological systems.
Q & A
Q. What are the standard synthetic routes for 3,5-dimethylisoxazole-4-sulfonamide derivatives, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sulfonylation of the isoxazole core followed by functionalization. For example, derivatives like N-(2-(4-((4-chlorobenzyl)amino)piperidin-1-yl)-3,4-dioxocyclobut-1-enyl)-3,5-dimethylisoxazole-4-sulfonamide are synthesized via nucleophilic substitution. Key steps include:
- Refluxing with DMSO or ethanol under inert atmospheres (e.g., 18 hours in DMSO for cyclization) .
- Purification via flash chromatography or recrystallization (e.g., water-ethanol mixtures for crystallization, yielding ~65% pure product) .
- Critical parameters : Prolonged reflux improves cyclization but may degrade heat-sensitive intermediates. Solvent polarity affects crystallization efficiency .
Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound derivatives?
Answer:
- <sup>1</sup>H NMR : Look for characteristic shifts:
- <sup>13</sup>C NMR : Sulfonamide carbonyl at δ 165–170 ppm; isoxazole carbons at δ 95–110 ppm .
- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) with <1 ppm error. For example, C10H18ClN3O3S derivatives show calculated m/z 295.79, matching experimental data .
Q. What are common derivatization strategies to enhance the biological activity of this compound?
Answer:
- Piperidine/piperazine conjugation : Enhances solubility and target binding (e.g., RNA polymerase inhibitors via sulfonamide-piperidine linkages) .
- Triazole hybrids : Improves anti-proliferative activity (e.g., quinoxaline-triazole-sulfonamide hybrids tested against cancer cell lines) .
- Azo derivatives : Introduced via arylhydrazone intermediates for antimicrobial applications .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., IR vs. NMR) in sulfonamide derivatives be resolved during structural elucidation?
Answer:
- Case study : IR spectra showing CO absorption at 1710 cm<sup>−1</sup> vs. expected 1660 cm<sup>−1</sup> for keto-enol tautomers.
Q. What experimental designs are optimal for studying enzyme inhibition mechanisms using this compound derivatives?
Answer:
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?
Answer:
Q. What strategies mitigate low yields in multi-step syntheses of sulfonamide-triazole hybrids?
Answer:
Q. How can computational methods (e.g., molecular docking) guide the design of bioactive sulfonamide derivatives?
Answer:
- Protocol :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar sulfonamide derivatives?
Answer:
Q. What analytical approaches validate synthetic intermediates when spectral databases lack reference data?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
